molecular formula C8H8N2 B1267719 2-Amino-5-methylbenzonitrile CAS No. 5925-93-9

2-Amino-5-methylbenzonitrile

Cat. No. B1267719
CAS RN: 5925-93-9
M. Wt: 132.16 g/mol
InChI Key: OZLMBXPYRDASTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-5-methylbenzonitrile can be synthesized through several methods. One approach involves the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, providing a pathway to prepare 2-aminobenzonitriles from 2-arylindoles in good to excellent yields. This method features an inexpensive iron(III) catalyst and is scalable to gram quantities, highlighting its practicality for laboratory and industrial applications (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-amino-5-methylbenzonitrile and its analogs has been examined through X-ray diffraction, NMR, and theoretical calculations. These analyses provide insights into the conformations and molecular packing of these compounds, significantly influenced by the position of the amino and nitrile groups. The molecular structures exhibit various conformations, which affect their reactivity and physical properties (Maciejewska et al., 2008).

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-methylbenzonitrile derivatives have been explored for their potential as corrosion inhibitors. Studies show that certain derivatives, such as 2-aminobenzene-1,3-dicarbonitriles, effectively inhibit corrosion in metals. For example, in a study by Verma et al. (2015), these derivatives demonstrated significant inhibition efficiency for mild steel in acidic environments, following the Langmuir adsorption isotherm and revealing mixed-type inhibition behavior (Verma, Quraishi, & Singh, 2015). Similarly, another study by the same authors found that these compounds effectively inhibited aluminum corrosion in alkaline conditions, as evidenced by electrochemical and surface examinations (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Pharmaceutical Research

In the field of pharmaceutical research, 2-Amino-5-methylbenzonitrile and its derivatives have been used as precursors in synthesizing biologically active compounds. Govindharaju et al. (2019) utilized 2-aminobenzonitrile in synthesizing a Cr(III) complex with potential antimicrobial and antioxidant activities (Govindharaju et al., 2019). Moreover, Rao et al. (2014) synthesized novel tetrazole derivatives from p-aminobenzonitrile, showing potential for creating biologically potent compounds (Rao, Rao, & Prasanna, 2014).

Organic Synthesis and Chemical Transformations

2-Amino-5-methylbenzonitrile is also used in various organic synthesis processes. Feng and Wu (2016) reported a practical protocol for preparing aminoisoquinolines from 2-methylbenzonitriles, showcasing the versatility of 2-amino-5-methylbenzonitrile derivatives in organic synthesis (Feng & Wu, 2016). In addition, Chen et al. (2018) presented a method for preparing 2-aminobenzonitriles from 2-arylindoles, demonstrating their utility in synthesizing benzoxazinones (Chen, Wu, Mo, Wei, Liang, & Mo, 2018).

Quantum Chemical Calculations and Molecular Dynamics

In theoretical chemistry, studies involving 2-amino-5-methylbenzonitrile derivatives focus on understanding molecular behaviors and interactions. Saha and Banerjee (2015) investigated the adsorption behavior and inhibition mechanism of 2-aminobenzonitrile derivatives on steel surfaces, providing insights into their protective qualities at the molecular level (Saha & Banerjee, 2015).

Environmental Chemistry

In environmental chemistry, 2-Amino-5-methylbenzonitrile derivatives have been used in studies related to carbon dioxide fixation. Kimura et al. (2012) demonstrated the efficiency of using 2-aminobenzonitriles in chemically fixing CO2 to form quinazoline-2,4(1H,3H)-diones (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Safety And Hazards

2-Amino-5-methylbenzonitrile is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMBXPYRDASTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287588
Record name 2-amino-5-methylbenzonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylbenzonitrile

CAS RN

5925-93-9
Record name 5925-93-9
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Record name 2-amino-5-methylbenzonitrile
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Record name 2-Amino-5-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

5-Methyl-2-nitrobenzonitrile (1.92 g, 11.84 mmol) was added in portions to a stirred solution of SnCl2 (11.22 g, 59.2 mmol) in conc. HCl (12 mL) and EtOH (12 mL). The reaction temperature was maintained at 20-30° C. using an ice bath. The reaction mixture was then stirred at room temperature for 1 h and poured into an ice cold aqueous solution of NaOH (6N, app. 30 mL) to neutralize to pH7. The product was extracted into EtOAc, washed with brine, dried over MgSO4 and concentrated to provide the title product (1.56 g, 99%) as a yellow-brown solid. 1H NMR (400 MHz, DMSO-d6) δ2.21 (s, 3H), 5.79 (bs, 2H), 6.68-6.71 (d, 1H), 7.10-7.13 (dd, 1H), 7.15 (s, 1H). 13C NMR (DMSO-d6) δ20.13, 93.99, 116.12, 118.94, 125.38, 132.32, 135.76, 150.21. MS 133 (MH+).
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

Combine 2-bromo-4-methyl-phenylamine (8.00 g, 43.0 mmol), CuCN (4.62 g, 51.6 mmol), and NMP (30.0 ml) and stir at reflux. After 75 minutes, cool to ambient temperature, pour the mixture onto ice chips and stir for 1 hour. Remove the resulting precipitate by vacuum filtration. Dissolve the precipitate in NH4OH and extract with dichloromethane. Combine, wash (brine), dry (sodium sulfate), and reduce the extracts to residue. Purify the residue on silica gel using dichloromethane/hexanes (75:25) to give 3.39 g (60%) of an orange solid: mass spectrum (ion spray): m/z=133.1 (M+1).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
EC Taylor, RJ Knopf, AL Borror - Journal of the American …, 1960 - ACS Publications
2-Amino-5-nitrobenzonitrile dimerizes readily at 180 in alcoholic ammonia to give 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline (VII). The structure of VII was rigorously …
Number of citations: 52 pubs.acs.org
AL Borror - 1962 - search.proquest.com
… Knopf fir st synthesized 2-amino-5-methylbenzonitrile. This compound is only slightly more basic than 2-aminobenzonitrile. Not completely unexpected, this com pound failed to …
Number of citations: 0 search.proquest.com
Z Ling, D Shi, F Yanqiu, X Wei, J Li - Acta Crystallographica Section …, 2009 - scripts.iucr.org
… The title compound, C 14 H 18 N 2 O, was synthesized by the reaction of cyclohexanone and 2-amino-5-methylbenzonitrile. In the molecule, the cyclohexane ring displays a chair …
Number of citations: 1 scripts.iucr.org
T Chatterjee, DI Kim, EJ Cho - The Journal of Organic Chemistry, 2018 - ACS Publications
… An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar was charged with 2-amino-5-methylbenzonitrile (5 mmol, 0.66 g) in dry tetrahydrofuran (10 mL) under argon …
Number of citations: 49 pubs.acs.org
A Nakhai, B Stensland, PH Svensson, J Bergman - 2010 - Wiley Online Library
… 2-Azido-5-methylbenzonitrile (4c):20 This compound was prepared from 2-amino-5-methylbenzonitrile (6c;28 3.40 g, 25.5 mmol) according to the procedure given for compound 4a. …
SL Cao, Y Han, CZ Yuan, Y Wang, ZK Xiahou… - European journal of …, 2013 - Elsevier
… A mixture of 2-amino-5-methylbenzonitrile (3) (0.7 g, 5.3 mmol), cyanoguanidine (0.45 g, 5.3 mmol) and 1 mol/L hydrochloric acid (5 mL) was heated under reflux for 1.5 h. The mixture …
Number of citations: 60 www.sciencedirect.com
Y Chen, C Liu, Y Duan, D Yu, Z Liu, Y Li… - Reaction Chemistry & …, 2022 - pubs.rsc.org
… 2-Amino-5-methylbenzonitrile (98%) was purchased from Shanghai Titan Scientific Co., Ltd. Triethanolamine (TEA, 99%) was purchased from Tianjin Dongli District Tianda Chemical …
Number of citations: 4 pubs.rsc.org
AS Kalogirou, A Kourtellaris… - European Journal of …, 2019 - Wiley Online Library
… Similar treatment of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine (4) (238 mg, 1.00 mmol) with 2-amino-5-methylbenzonitrile (397 mg, 3.00 mmol) gave after chromatography (n-hexane/DCM…
SM Mackenzie, MFG Stevens - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
2,4-Diamino-6-aryl-s-triazines (III) have been prepared for examination as potential tumour-inhibitory agents. 2,4-Diamino-6-(2-aminophenyl)-s-triazines (IV) react with formic acid and …
Number of citations: 20 pubs.rsc.org
MF Primik, S Göschl, MA Jakupec, A Roller… - Inorganic …, 2010 - ACS Publications
… 2-Aminobenzonitrile (A1), 2-amino-5-methylbenzonitrile (A2), borane tetrahydrofuran complex solution, 2-aminobenzylamine (B1), isatin, glacial acetic acid, phosphorus oxychloride, …
Number of citations: 65 pubs.acs.org

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